![molecular formula C34H46O3S3 B14310379 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol CAS No. 110326-50-6](/img/structure/B14310379.png)
4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. It is commonly used in various industrial applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol typically involves the reaction of 5-tert-butyl-4-hydroxy-2-methylphenyl sulfide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core structure but exhibit different chemical and physical properties.
Scientific Research Applications
4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in biological systems.
Mechanism of Action
The mechanism of action of 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of hydroxyl groups, which are key to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-di-tert-butyl-4,4’-thiodi-m-cresol
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
- 5-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol stands out due to its dual sulfanyl groups, which enhance its antioxidant properties. The presence of multiple tert-butyl groups also contributes to its stability and resistance to oxidative degradation .
Properties
CAS No. |
110326-50-6 |
|---|---|
Molecular Formula |
C34H46O3S3 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
4-[bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C34H46O3S3/c1-19-13-25(35)22(32(4,5)6)16-28(19)38-31(39-29-17-23(33(7,8)9)26(36)14-20(29)2)40-30-18-24(34(10,11)12)27(37)15-21(30)3/h13-18,31,35-37H,1-12H3 |
InChI Key |
NMJZYIPZBDECNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC(SC2=CC(=C(C=C2C)O)C(C)(C)C)SC3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


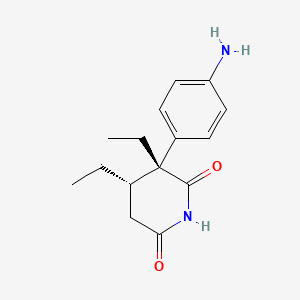
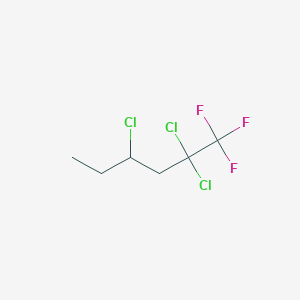
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
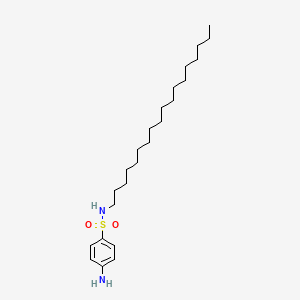
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)

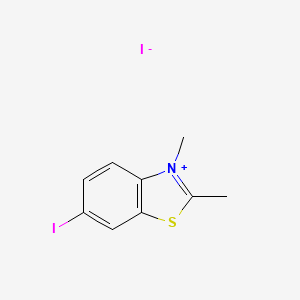
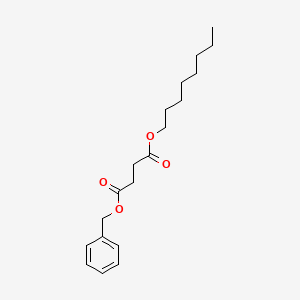
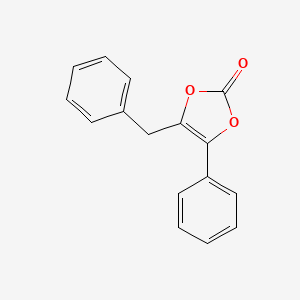
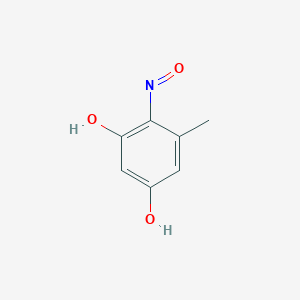

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)


